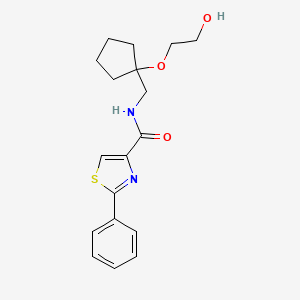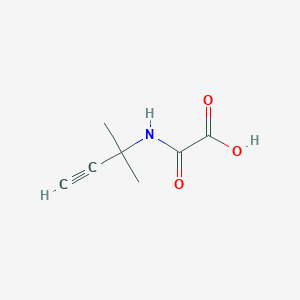
2-((2-Methylbut-3-yn-2-yl)amino)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((2-Methylbut-3-yn-2-yl)amino)-2-oxoacetic acid” is a complex organic compound. It contains multiple functional groups including a carboxylic acid (aliphatic), a secondary amine (aliphatic), and a triple bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the hydrolysis of 2-methylbut-3-yn-2-yl carbamate gave 4,4-dimethyl-5-methylidene-1,3-dioxolan-2-one, whereas 2-methylbut-3-yn-2-ol was converted under similar conditions to 3-hydroxy-3-methylbutan-2-one .
Molecular Structure Analysis
The molecule contains a total of 26 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol, have been reported. It has a molecular weight of 127.19, a melting point of 34-35°C, and is a liquid at room temperature .
Applications De Recherche Scientifique
Structural Characterization and Medicinal Applications
2-Amino-2-oxoacetic acid (oxamic acid) has been extensively studied for its medicinal properties. It acts as an inhibitor of lactic dehydrogenase (LDH), showing significant anticancer activity against nasopharyngeal carcinoma cells and potential as a drug for type 2 diabetes. Its structure, characterized by techniques like X-ray powder diffraction, FT-IR, NMR spectroscopy, and thermal TGA-DSC analysis, contributes to understanding its biological effects, including its antitumor and antidiabetic properties (Delgado et al., 2019).
Synthesis and Properties of Derivatives
Research into the synthesis and properties of derivatives of 2-oxoacetic acid derivatives has revealed their potential for biologically active compounds. These include derivatives of 2-oxoindoline, related to well-known amino acids and synthetic drugs, exhibiting high nootropic activity (Altukhov, 2014).
Chemical Synthesis and Crystal Structures
The compound has also been involved in studies related to chemical synthesis processes and crystal structure analysis. The synthesis of various derivatives and their structural characterization through X-ray crystallography provide insights into the molecular and crystal packing structures, contributing to the understanding of their chemical behavior and potential applications (Ravikumar et al., 2015).
Novel Synthesis Methods
Innovative synthesis methods for various derivatives of 2-oxoacetic acid have been developed, demonstrating the flexibility and diversity in approaching the synthesis of this compound. These methods can contribute to the production of a wide range of compounds with potential pharmaceutical and industrial applications (Pan et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-methylbut-3-yn-2-ylamino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-7(2,3)8-5(9)6(10)11/h1H,2-3H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGHUDXOSOHBLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


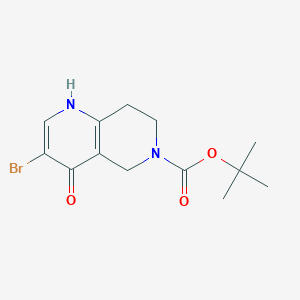
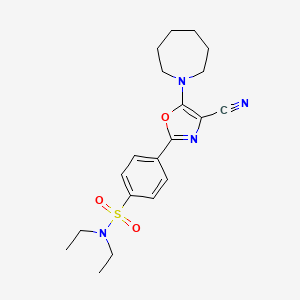
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2414758.png)
![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)
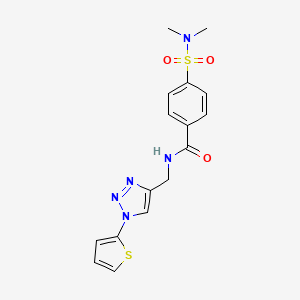


![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414771.png)
![1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol](/img/structure/B2414772.png)
![4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2414774.png)
